Cas no 1026295-98-6 (HDAC inhibitor)

HDAC inhibitor structure
Nombre del producto:HDAC inhibitor
HDAC inhibitor Propiedades químicas y físicas
Nombre e identificación
-
- HDAC inhibitor
- (S)-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide
- (2S)-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide
- Ac-Leu-Gly-Lys(trifluoroacetyl)-(7-amino-4-methylcoumarin)
- AG-L-60347
- BCPP000103
- cc-570
- CHEMBL1213419
- CTK4A1346
- RL00123
- (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-
- N-Acetyl-L-leucylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-N6-(2,2,2-trifluoroacetyl)-L-lysinamide
- 1095AH
- 2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide
- (S)-2-(2-((S)-2-acetamido-4-methylp
- C71111
- (2S)-2-{2-[(2S)-2-acetamido-4-methylpentanamido]acetamido}-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide
- AS-74846
- C28H36F3N5O7
- HDAC-IN-6
- DTXSID90434774
- BRB29598
- SCHEMBL6877904
- WNMCTLCPQSJJAP-SFTDATJTSA-N
- CID 10054482
- AKOS027422815
- 1026295-98-6
-
- Renchi: 1S/C28H36F3N5O7/c1-15(2)11-21(34-17(4)37)25(40)33-14-23(38)36-20(7-5-6-10-32-27(42)28(29,30)31)26(41)35-18-8-9-19-16(3)12-24(39)43-22(19)13-18/h8-9,12-13,15,20-21H,5-7,10-11,14H2,1-4H3,(H,32,42)(H,33,40)(H,34,37)(H,35,41)(H,36,38)/t20-,21-/m0/s1
- Clave inchi: WNMCTLCPQSJJAP-SFTDATJTSA-N
- Sonrisas: FC(C(N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[C@@]([H])(C(N([H])C1C([H])=C([H])C2C(C([H])([H])[H])=C([H])C(=O)OC=2C=1[H])=O)N([H])C(C([H])([H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])([H])[H])=O)=O)=O)=O)(F)F
Atributos calculados
- Calidad precisa: 611.25668299g/mol
- Masa isotópica única: 611.25668299g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 43
- Cuenta de enlace giratorio: 14
- Complejidad: 1080
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 172
- Xlogp3: 2.3
Propiedades experimentales
- Denso: 1.291±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 939.3±65.0°C at 760 mmHg
- Disolución: Almost insoluble (0.039 g/l) (25 º C),
HDAC inhibitor Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
HDAC inhibitor PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56700-100mg |
(S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide |
1026295-98-6 | 97% | 100mg |
¥4676.0 | 2024-07-19 | |
Alichem | A449042055-100mg |
(S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide |
1026295-98-6 | 97% | 100mg |
$499.20 | 2023-09-04 | |
Key Organics Ltd | AS-74846-50MG |
(2S)-2-{2-[(2S)-2-acetamido-4-methylpentanamido]acetamido}-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide |
1026295-98-6 | >97% | 50mg |
£436.21 | 2025-02-08 | |
Chemenu | CM247379-100mg |
(S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide |
1026295-98-6 | 97% | 100mg |
$449 | 2021-06-09 | |
Key Organics Ltd | AS-74846-100MG |
(2S)-2-{2-[(2S)-2-acetamido-4-methylpentanamido]acetamido}-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide |
1026295-98-6 | >97% | 100mg |
£595.64 | 2025-02-08 | |
Chemenu | CM247379-100mg |
(S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide |
1026295-98-6 | 97% | 100mg |
$449 | 2023-03-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56700-25mg |
(S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide |
1026295-98-6 | 97% | 25mg |
¥1956.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56700-50mg |
(S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide |
1026295-98-6 | 97% | 50mg |
¥839.0 | 2024-07-19 | |
Ambeed | A127029-50mg |
(S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide |
1026295-98-6 | 97% | 50mg |
$122.0 | 2024-08-02 |
HDAC inhibitor Literatura relevante
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
1026295-98-6 (HDAC inhibitor) Productos relacionados
- 191723-67-8(L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt)
- 1260814-18-3(3-(4-chloro-2-fluorophenyl)pyrrolidine)
- 32968-44-8(Ethyl 5-Methyl-4-oxazolecarboxylate)
- 898466-48-3(2-3-(4-fluorobenzenesulfonamido)benzamidothiophene-3-carboxamide)
- 2172227-93-7(5-chloro-2-ethyl(propyl)aminopyrimidine-4-carboxylic acid)
- 1700360-56-0(Carbamic acid, N-[1-methyl-3-oxo-3-(2-thienyl)propyl]-, 1,1-dimethylethyl ester)
- 1522007-01-7(5-(pyrrolidin-3-yl)methyl-1H-1,3-benzodiazole)
- 477486-23-0((2E)-N-4-(1,3-benzoxazol-2-yl)phenyl-3-(thiophen-2-yl)prop-2-enamide)
- 1315364-91-0(5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
- 2138545-98-7({5-cyclobutyl-1-(3-methylcyclobutyl)methyl-1H-pyrazol-4-yl}methanol)
Proveedores recomendados
Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
